dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate
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Overview
Description
Dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPA is a derivative of isophthalic acid and is widely used in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate is not well understood. However, it is believed that dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate exerts its biological activity by interacting with cellular targets, such as enzymes, receptors, and DNA. The phenylthio group in dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate is believed to play a crucial role in its biological activity.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate. One area of interest is the development of new synthetic methods for dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate and its derivatives. Another area of research is the investigation of the biological activity of dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate and its derivatives. This could include the screening of dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate derivatives for their anticancer, antifungal, and antibacterial activities. Additionally, the development of new materials based on dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate could have applications in areas such as drug delivery and tissue engineering.
Synthesis Methods
The synthesis of dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate is a multi-step process that involves the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with phenylthioacetic acid to form the intermediate product. The final step involves the reaction of the intermediate product with dimethylamine to form dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate. The overall reaction can be represented as:
Scientific Research Applications
Dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has been used as a building block for the synthesis of various bioactive compounds. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate has also been used in the synthesis of fluorescent dyes and as a cross-linking agent in the production of polymers.
properties
IUPAC Name |
dimethyl 5-(3-phenylsulfanylpropanoylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-24-18(22)13-10-14(19(23)25-2)12-15(11-13)20-17(21)8-9-26-16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRDSFRWUGLJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCSC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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